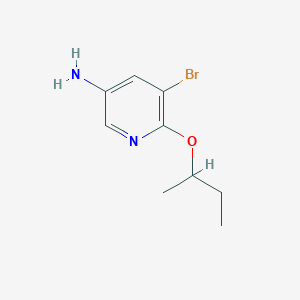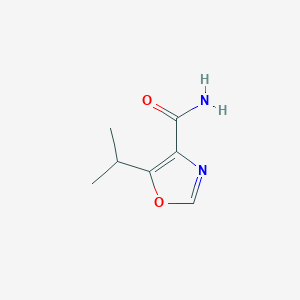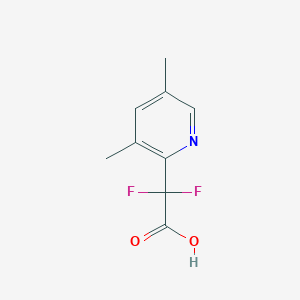![molecular formula C14H24N2O3 B15240504 9-Boc-2,9-diaza-spiro[6.4]undecan-1-one](/img/structure/B15240504.png)
9-Boc-2,9-diaza-spiro[6.4]undecan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Boc-2,9-diaza-spiro[6.4]undecan-1-one is a chemical compound with the molecular formula C14H24N2O3. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom. The “Boc” in its name refers to the tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Boc-2,9-diaza-spiro[6.4]undecan-1-one typically involves the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution.
Introduction of the Boc protecting group: The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反应分析
Types of Reactions
9-Boc-2,9-diaza-spiro[6.4]undecan-1-one can undergo various chemical reactions, including:
Substitution reactions: The Boc protecting group can be removed under acidic conditions, revealing the free amine.
Oxidation and reduction reactions: The compound can participate in redox reactions, depending on the functional groups present.
Common Reagents and Conditions
Acidic conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidizing agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine.
Oxidation: Depending on the specific reaction, oxidation can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction can convert ketones to alcohols or amines to their corresponding reduced forms.
科学研究应用
9-Boc-2,9-diaza-spiro[6.4]undecan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: The compound is used in the development of new materials with unique properties.
作用机制
The mechanism of action of 9-Boc-2,9-diaza-spiro[6.4]undecan-1-one depends on its specific application. In general, the compound can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 9-Boc-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane
- 2-Boc-2,9-diazaspiro[5.5]undecane
- 3-Boc-9-oxo-3-azaspiro[5.5]undecane
Uniqueness
9-Boc-2,9-diaza-spiro[6.4]undecan-1-one is unique due to its specific spirocyclic structure and the presence of the Boc protecting group. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical development.
属性
分子式 |
C14H24N2O3 |
|---|---|
分子量 |
268.35 g/mol |
IUPAC 名称 |
tert-butyl 6-oxo-2,7-diazaspiro[4.6]undecane-2-carboxylate |
InChI |
InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-9-7-14(10-16)6-4-5-8-15-11(14)17/h4-10H2,1-3H3,(H,15,17) |
InChI 键 |
YWOASUPINPXRBC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCCNC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


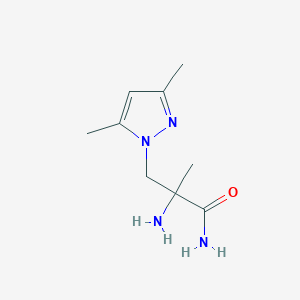
![7-Cyclopropyl-2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15240433.png)
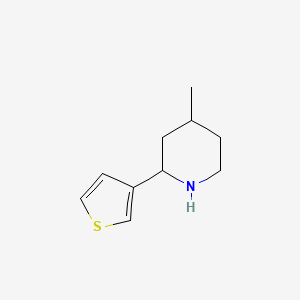

![1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15240442.png)
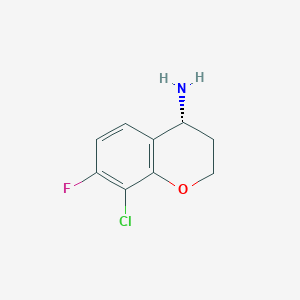
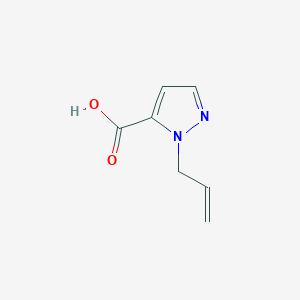
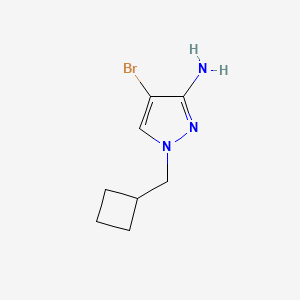
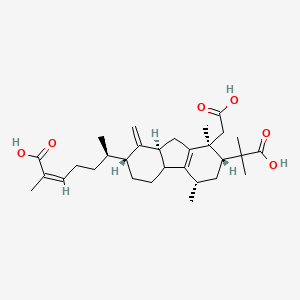
![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine](/img/structure/B15240507.png)
![1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15240509.png)
